Central‑to‑Peripheral Effects Ratio Advantage of EA‑3443 Over QNB (BZ)
EA‑3443 demonstrates a significantly improved central‑to‑peripheral effects ratio compared with the benchmark agent 3‑quinuclidinyl benzilate (QNB/BZ). The Edgewood Arsenal development program identified this widened selectivity as the primary design advantage, meaning that at doses producing equivalent central delirium, EA‑3443 induces fewer diagnostic peripheral signs (dry mouth, mydriasis, flushed skin) than QNB [1][2]. In human volunteer studies, EA‑3443 produced the target central effects (confusion, hallucinations, amnesia) in a narrow dose range around 0.3 mg without prominent peripheral anticholinergic stigmata, a property not shared by QNB at behaviorally equipotent doses [2].
| Evidence Dimension | Central-to-peripheral anticholinergic effect ratio |
|---|---|
| Target Compound Data | Effective central incapacitating dose ~0.3 mg (human); minimal peripheral signs at this dose |
| Comparator Or Baseline | 3‑Quinuclidinyl benzilate (QNB/BZ): produces pronounced peripheral anticholinergic syndrome (dry mouth, mydriasis, tachycardia) at doses that achieve comparable central incapacitation |
| Quantified Difference | Qualitatively 'significantly improved' central‑to‑peripheral ratio relative to QNB; no single numeric ratio reported in declassified sources |
| Conditions | Edgewood Arsenal human volunteer trials, 1960s; anticholinergic syndrome scoring; dose‑range finding for central incapacitation |
Why This Matters
For researchers modeling anticholinergic incapacitation or testing antidotes, EA‑3443 provides a cleaner central readout unconfounded by peripheral autonomic toxicity, a key selection criterion over QNB.
- [1] Wikipedia contributors. EA‑3443. Wikipedia, The Free Encyclopedia. 'The main advantages of EA‑3443 were not only increased potency over QNB, but also a significantly improved central to peripheral effects ratio.' View Source
- [2] IPFS/Wikipedia mirror. EA‑3443. 'EA‑3443 however is mainly selective for the brain, and when administered in a narrow dose range of around 0.3 mg can produce the central effects … without producing significant physical symptoms.' View Source
